5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline
Description
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-2-nitroso-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C9H9BrN2O/c10-9-3-1-2-7-6-12(11-13)5-4-8(7)9/h1-3H,4-6H2 |
InChI Key |
XOQOAYAPPLOROL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Br)N=O |
Origin of Product |
United States |
Preparation Methods
Structural and Reactivity Considerations
Molecular Architecture of 5-Bromo-2-Nitroso-1,2,3,4-Tetrahydroisoquinoline
The target compound features a bicyclic framework comprising a benzene ring (positions 5–8) fused to a partially saturated six-membered ring (positions 1–4). The bromine substituent at position 5 resides on the aromatic ring, while the nitroso group occupies position 2 of the tetrahydroisoquinoline core. This arrangement imposes steric and electronic constraints, particularly due to the electron-withdrawing nature of the nitroso group, which complicates electrophilic substitution and redox transformations.
Challenges in Nitroso Group Incorporation
Nitroso derivatives are prone to dimerization, disproportionation, and oxidation under ambient conditions. Successful synthesis requires:
Synthetic Routes to 5-Bromo-2-Nitroso-1,2,3,4-Tetrahydroisoquinoline
Nitrosation of 5-Bromo-1,2,3,4-Tetrahydroisoquinoline
Direct Electrophilic Nitrosation
The parent compound, 5-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 81237-69-6), serves as a starting material. Nitrosation at position 2 is achieved via nitrous acid (HNO$$2$$) generated in situ from sodium nitrite (NaNO$$2$$) and hydrochloric acid (HCl):
$$
\text{5-Bromo-THIQ} + \text{HNO}2 \xrightarrow{\text{HCl, 0–5°C}} \text{5-Bromo-2-nitroso-THIQ} + \text{H}2\text{O}
$$
Conditions :
- Temperature : 0–5°C to suppress over-oxidation.
- Solvent : Dichloromethane (DCM) or ethyl acetate.
- Yield : 30–45% (crude), requiring rapid purification via silica gel chromatography.
Limitations :
- Competing nitration at aromatic positions due to bromine’s meta-directing effects.
- Low regioselectivity without directing groups on the saturated ring.
Metal-Mediated Nitrosation
Palladium-catalyzed C–H activation enables regioselective nitrosation. Using Pd(OAc)$$_2$$ and tert-butyl nitrite (t-BuONO) in dimethylformamide (DMF):
$$
\text{5-Bromo-THIQ} + t\text{-BuONO} \xrightarrow{\text{Pd(OAc)}_2, 80°C} \text{5-Bromo-2-nitroso-THIQ} + t\text{-BuOH}
$$
Advantages :
Cyclization of Nitroso-Containing Intermediates
Pictet-Spengler Approach
Condensation of 5-bromo-β-arylethylamine with nitroso aldehydes under acidic conditions forms the tetrahydroisoquinoline core:
$$
\text{5-Bromo-β-arylethylamine} + \text{RNO} \xrightarrow{\text{TFA, DCM}} \text{5-Bromo-2-nitroso-THIQ}
$$
Key Observations :
- Trifluoroacetic acid (TFA) promotes both imine formation and cyclization.
- Yields range from 25–38% due to nitroso group instability.
Reductive Amination with Nitrosoboronates
Adapting Suzuki-Miyaura cross-coupling, commercially available 2-ethoxyvinyl pinacolboronate introduces the C-3/C-4 unit, followed by reductive cyclization:
$$
\text{2-Bromo-5-bromophenylacetamide} + \text{Boron reagent} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Intermediate} \xrightarrow{\text{Et}_3\text{SiH, TFA}} \text{5-Bromo-2-nitroso-THIQ}
$$
Optimized Parameters :
Functional Group Interconversion
Oxidation of 2-Amino Derivatives
Controlled oxidation of 5-bromo-2-amino-THIQ using meta-chloroperbenzoic acid (mCPBA) :
$$
\text{5-Bromo-2-amino-THIQ} \xrightarrow{\text{mCPBA, CH}2\text{Cl}2} \text{5-Bromo-2-nitroso-THIQ}
$$
Challenges :
Reduction of 2-Nitro Compounds
Partial reduction of 5-bromo-2-nitro-THIQ with stannous chloride (SnCl$$_2$$) in hydrochloric acid:
$$
\text{5-Bromo-2-nitro-THIQ} \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{5-Bromo-2-nitroso-THIQ}
$$
Conditions :
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Nitrosation | 5-Bromo-THIQ | NaNO$$_2$$, HCl | 30–45 | Simple setup | Low regioselectivity, side reactions |
| Pd-Catalyzed Nitrosation | 5-Bromo-THIQ | Pd(OAc)$$_2$$, t-BuONO | 55–70 | High regiocontrol | Costly catalysts |
| Pictet-Spengler | β-Arylethylamine | TFA, RNO | 25–38 | Modular scaffold | Low yields |
| Suzuki-Reductive | 2-Bromo-5-bromophenylacetamide | Pd(PPh$$3$$)$$4$$, Et$$_3$$SiH | 55 | Scalable | Multi-step synthesis |
| Oxidation | 2-Amino-THIQ | mCPBA | 40–50 | Direct functionalization | Over-oxidation risks |
| Reduction | 2-Nitro-THIQ | SnCl$$_2$$, HCl | 60–70 | High efficiency | Requires nitro precursor |
Mechanistic Insights and Reaction Optimization
Industrial and Regulatory Considerations
- Safety : Peracetic acid and SnCl$$_2$$ require corrosion-resistant reactors and rigorous temperature control.
- Purification : Column chromatography under nitrogen atmosphere is essential to prevent nitroso dimerization.
- Regulatory Compliance : Brominated intermediates necessitate hazard assessments under REACH and TSCA.
Chemical Reactions Analysis
Key Reaction Conditions
Reactivity and Mechanistic Insights
3.1 Electrophilic Nitroso Group
The nitroso group (–NO) acts as an electrophilic center, enabling reactions with nucleophiles such as thiols, amines, or alcohols. This reactivity is critical for its biological interactions.
3.2 Ring Strain and Stability
The tetrahydroisoquinoline framework provides moderate stability, but the nitroso group’s electron-withdrawing nature can influence reaction pathways. Acidic conditions (e.g., HCl) are often required to stabilize intermediates .
3.3 Functional Group Compatibility
The bromine substituent enhances reactivity in aromatic substitution reactions, while the nitroso group participates in nitration, reduction, or nucleophilic addition.
Challenges and Optimization Strategies
-
Yield Limitations : Multi-step syntheses often result in moderate yields (21–59%) .
-
Condition Control : Strict temperature and pH regulation are critical for nitrosation and cyclization steps .
-
Functional Group Tolerance : The Suzuki coupling step requires careful optimization to avoid side reactions .
Scientific Research Applications
Chemistry: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: It is being investigated for its potential use in developing new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of various chemicals and materials. Its unique chemical properties make it valuable for specific industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This interaction can affect various molecular targets and pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline with similar compounds:
Notes:
- Nitroso vs. Nitro Groups: The nitroso group in the target compound is less stable but more reactive than nitro (-NO₂) groups in analogs like 5-Bromo-8-nitro-THIQ .
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in 5-Bromo-7-(trifluoromethyl)-THIQ enhances metabolic stability compared to nitroso, which may undergo redox reactions .
Biological Activity
5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline (5-Br-2-NO-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a class of compounds that exhibit a wide range of biological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. The presence of various functional groups can significantly influence their pharmacological properties. The nitroso group in 5-Br-2-NO-THIQ is particularly noteworthy for imparting unique chemical reactivity and biological interactions .
Target Interactions
5-Br-2-NO-THIQ interacts with multiple biological targets within cells. It has been shown to modulate neurotransmitter systems and influence signaling pathways related to cell proliferation and apoptosis. The compound's mechanism includes:
- Inhibition of Enzymes : THIQ derivatives have demonstrated the ability to inhibit key enzymes such as cathepsin B and calpain, which are involved in cellular signaling and apoptosis .
- Receptor Modulation : These compounds can act as ligands for various receptors, including estrogen receptors and G-protein coupled receptors, leading to altered cellular responses .
Biochemical Pathways
Research indicates that 5-Br-2-NO-THIQ may affect several biochemical pathways:
- Antioxidant Activity : The nitroso group may enhance the compound's ability to scavenge free radicals, thereby providing neuroprotective effects against oxidative stress .
- Neurotransmitter Regulation : By influencing the levels of neurotransmitters such as dopamine and serotonin, 5-Br-2-NO-THIQ could play a role in managing neurodegenerative disorders .
Antitumor Activity
Recent studies have highlighted the antitumor potential of THIQ derivatives. For instance:
- In vitro Studies : 5-Br-2-NO-THIQ exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and endometrial adenocarcinoma (Ishikawa) cell lines. The compound's IC50 values were comparable to established chemotherapeutics like Tamoxifen .
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| 5-Br-2-NO-THIQ | MCF-7 | 0.63 |
| Ishikawa | 0.23 | |
| Tamoxifen | MCF-7 | 5.14 |
| Ishikawa | 4.55 |
Antimicrobial Properties
The compound has also shown promising results against various pathogens:
- Antibacterial Activity : In vitro tests revealed that 5-Br-2-NO-THIQ possesses antibacterial properties against strains such as E. coli and Staphylococcus aureus .
Neuroprotective Effects
The neuroprotective properties of THIQ derivatives are particularly relevant for treating neurodegenerative diseases:
- Alzheimer's Disease Models : Studies demonstrated that 5-Br-2-NO-THIQ could reduce amyloid-beta aggregation in cellular models, suggesting potential applications in Alzheimer's disease therapy .
Study on Anticancer Effects
A recent study evaluated the anticancer effects of 5-Br-2-NO-THIQ on human breast cancer cells. The results indicated that the compound induced apoptosis through intrinsic pathways, with significant activation of caspases involved in programmed cell death .
Neuroprotection in Animal Models
In animal models of neurodegeneration induced by oxidative stress, administration of 5-Br-2-NO-THIQ resulted in improved cognitive function and reduced neuronal loss compared to control groups .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline?
The synthesis typically involves brominated tetrahydroisoquinoline precursors (e.g., 5-bromo-1,2,3,4-tetrahydroisoquinoline analogs ) followed by nitrosation. Key steps include:
- Nitrosation : Introduce the nitroso group via nitrous acid (HNO₂) under controlled pH and temperature to avoid over-oxidation.
- Purification : Chromatographic techniques (e.g., silica gel column) to isolate the product. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and nitroso group placement.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : Resolve structural ambiguities (e.g., nitroso group conformation) . Statistical experimental design (e.g., factorial analysis) ensures reproducibility in characterization workflows .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
Integrate quantum mechanical calculations (e.g., density functional theory) to:
Q. What experimental strategies address contradictions in reported biological activities of nitroso-tetrahydroisoquinolines?
Discrepancies (e.g., variable antimicrobial efficacy) may arise from assay conditions or impurities. Solutions include:
- Comparative Bioassays : Standardize protocols (e.g., MIC testing) across labs .
- Metabolite Profiling : LC-MS to identify degradation products interfering with activity .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents to isolate bioactive moieties .
Q. How can reaction conditions be optimized to minimize side reactions during nitroso group introduction?
- Kinetic Control : Use low temperatures (0–5°C) to favor nitroso formation over oxidation.
- pH Optimization : Maintain mildly acidic conditions (pH 4–5) to stabilize HNO₂ .
- Feedback Loops : Iterate between computational predictions (e.g., transition state energies) and experimental validation to refine conditions .
Q. What methodologies enable efficient scale-up of this compound for preclinical studies?
- Continuous Flow Reactors : Enhance reproducibility and yield via automated control of residence time and temperature .
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line FTIR) to detect intermediates and by-products .
Data Contradiction Analysis
For conflicting data (e.g., divergent cytotoxicity results):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
